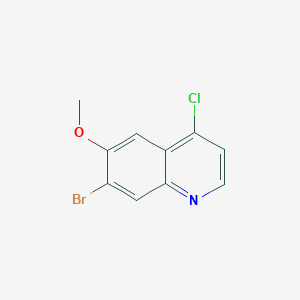

7-Bromo-4-chloro-6-methoxyquinoline

Description

Significance of the Quinoline (B57606) Scaffold in Chemical and Medicinal Sciences

The quinoline scaffold, a fused heterocyclic system composed of a benzene (B151609) ring and a pyridine (B92270) ring, is recognized as a "privileged structure" in medicinal and pharmaceutical chemistry. tandfonline.comusc.edunih.gov Its inherent structural features allow it to interact with a wide array of biological targets, making it a versatile and frequently utilized framework in drug discovery. tandfonline.comnih.gov The quinoline moiety is present in a variety of natural products, most notably the anti-malarial alkaloid quinine, and forms the core of numerous synthetic drugs. rsc.org

The significance of the quinoline scaffold is underscored by its presence in drugs approved for treating a range of conditions. These include well-known anti-malarial agents like chloroquine (B1663885) and primaquine, antibacterial fluoroquinolones such as ciprofloxacin, and anti-cancer drugs like topotecan. rsc.org The broad spectrum of pharmacological activities associated with quinoline derivatives is extensive, encompassing anticancer, anti-inflammatory, antibacterial, antiviral, antimalarial, and antioxidant properties, among others. nih.govnih.gov The adaptability of the quinoline ring system for chemical modification allows researchers to synthesize novel derivatives with optimized therapeutic profiles. usc.edufrontiersin.org

Overview of Substituted Quinoline Analogues in Research

The chemical versatility of the quinoline nucleus allows for the introduction of various substituents at multiple positions, leading to a vast library of analogues with diverse pharmacological profiles. frontiersin.org The type and position of these substituents play a critical role in determining the biological activity of the resulting compounds. frontiersin.org Halogens (such as bromine and chlorine) and methoxy (B1213986) groups are common substituents explored by researchers to modulate the electronic, steric, and lipophilic properties of the quinoline scaffold.

Research has shown that specific substitution patterns can confer potent biological activities. For instance, 2,4-disubstituted quinoline derivatives have been investigated as potential anti-cancer agents. ijresm.com Similarly, the presence of a chloro group has been reported to enhance the antileishmanial activity of certain quinoline derivatives. rsc.org The functionalization of the quinoline ring is a key strategy in modern medicinal chemistry to develop new therapeutic agents, overcome drug resistance, and improve the efficacy of existing drugs. frontiersin.org The synthesis of these substituted quinolines is an active area of research, with numerous methods being developed, including classical approaches like the Friedländer synthesis and modern, eco-friendly protocols. rsc.orgrsc.orgtandfonline.com

Academic Research Landscape of 7-Bromo-4-chloro-6-methoxyquinoline

This compound is a specific polysubstituted quinoline derivative. Its structure features a bromine atom at the 7-position, a chlorine atom at the 4-position, and a methoxy group at the 6-position of the quinoline core. Information available in the public domain primarily identifies it as a chemical entity, with its properties cataloged in chemical databases. nih.govuni.lu

| Property | Data |

| Molecular Formula | C₁₀H₇BrClNO |

| Molecular Weight | 272.53 g/mol |

| InChI | InChI=1S/C10H7BrClNO/c1-14-10-4-6-8(12)2-3-13-9(6)5-7(10)11/h2-5H,1H3 |

| InChIKey | PSRLPSMDTNBOJC-UHFFFAOYSA-N |

| SMILES | COC1=CC2=C(C=CN=C2C=C1Br)Cl |

| Table 1: Chemical Properties of this compound. Data sourced from PubChem. nih.govuni.lu |

The academic research landscape specifically focused on this compound is not extensive. However, its structural motifs—a halogenated and methoxy-substituted quinoline core—are of significant interest in synthetic and medicinal chemistry. Compounds with similar substitution patterns are often utilized as intermediates or building blocks for the synthesis of more complex molecules with potential biological activities. frontiersin.org For example, the synthesis of the structurally related isomer, 6-bromo-4-chloro-7-methoxyquinoline (B1344619), has been described in the context of its use as a pharmaceutical intermediate. guidechem.com The presence of reactive sites, namely the chloro and bromo substituents, allows for further chemical modifications, such as nucleophilic substitution or cross-coupling reactions, which are common strategies in the development of novel compounds for drug discovery research.

Structure

3D Structure

Properties

Molecular Formula |

C10H7BrClNO |

|---|---|

Molecular Weight |

272.52 g/mol |

IUPAC Name |

7-bromo-4-chloro-6-methoxyquinoline |

InChI |

InChI=1S/C10H7BrClNO/c1-14-10-4-6-8(12)2-3-13-9(6)5-7(10)11/h2-5H,1H3 |

InChI Key |

PSRLPSMDTNBOJC-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1Br)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 7 Bromo 4 Chloro 6 Methoxyquinoline

Established Synthetic Routes to Substituted Quinolines

The quinoline (B57606) framework is a cornerstone in heterocyclic chemistry, and numerous classical methods have been developed for its synthesis. These routes typically involve the condensation and cyclization of anilines with various carbonyl compounds. The choice of starting materials directly influences the substitution pattern on the final quinoline ring.

Several key named reactions form the foundation of quinoline synthesis:

Skraup Synthesis: This method produces quinoline by reacting aniline (B41778) with sulfuric acid, glycerol (B35011), and an oxidizing agent. pharmaguideline.com The glycerol dehydrates to form acrolein, which then undergoes a Michael addition with the aniline, followed by cyclization and oxidation to form the quinoline ring. pharmaguideline.com Using a substituted aniline allows for the creation of substituted quinolines. pharmaguideline.com

Doebner-von Miller Reaction: This is a variation of the Skraup synthesis that uses α,β-unsaturated carbonyl compounds (or compounds that generate them in situ from aldehydes) reacting with anilines in the presence of an acid catalyst. pharmaguideline.com

Combes Synthesis: This reaction involves the condensation of an arylamine with a 1,3-dicarbonyl compound, followed by acid-catalyzed cyclization of the resulting β-amino enone to yield a quinoline. pharmaguideline.com

Conrad-Limpach-Knorr Synthesis: The reaction between anilines and β-ketoesters can lead to two different products based on temperature. At lower temperatures, β-amino acrylates are formed, which cyclize to give 4-quinolones. At higher temperatures, anilides are formed first, which then cyclize to 2-quinolones. pharmaguideline.com

Friedländer Synthesis: This synthesis involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (e.g., another ketone or aldehyde) in the presence of a base or acid catalyst. pharmaguideline.com It is a highly convergent method for producing substituted quinolines. pharmaguideline.comnih.gov

Pfitzinger Reaction: Isatin is reacted with a base to form isatoic acid, which then condenses with a carbonyl compound containing an α-methylene group to yield a quinoline-4-carboxylic acid. pharmaguideline.com

These established routes provide the fundamental strategies for constructing the core quinoline scaffold, which can then be further functionalized.

Table 1: Overview of Classic Quinoline Synthetic Routes

| Synthesis Name | Key Reactants | Primary Product Type |

|---|---|---|

| Skraup Synthesis | Aniline, Glycerol, Oxidizing Agent | Quinoline |

| Doebner-von Miller | Aniline, α,β-Unsaturated Carbonyl | Substituted Quinoline |

| Combes Synthesis | Arylamine, 1,3-Dicarbonyl Compound | Substituted Quinoline |

| Conrad-Limpach-Knorr | Aniline, β-Ketoester | 4-Quinolone or 2-Quinolone |

| Friedländer Synthesis | o-Aminoaryl Aldehyde/Ketone, α-Methylene Carbonyl | Substituted Quinoline |

Strategies for Regioselective Halogenation (Bromination and Chlorination) in Quinoline Synthesis

Achieving specific halogenation patterns on a pre-formed quinoline ring presents a significant synthetic challenge due to the complex electronics of the heterocyclic system. nih.gov Direct electrophilic halogenation often leads to mixtures of products. Therefore, modern organic chemistry has focused on developing highly regioselective methods.

Bromination and Chlorination at Specific Positions: The site-selective aromatic halogenation of substituted quinolines is a difficult task. nih.gov However, various strategies have been developed to control the position of halogen introduction.

C3-Halogenation: Methods using hypervalent iodine(III) reagents, such as phenyliodine(III) diacetate (PIDA), in the presence of potassium halide salts have been shown to effectively halogenate the C3 position of 4-quinolones under mild, room-temperature conditions. acs.org This approach is noted for its high regioselectivity and good functional group tolerance. acs.org Another strategy involves the electrophilic cyclization of N-(2-alkynyl)anilines using reagents like Br₂ to afford 3-bromoquinolines in good yields. nih.gov A metal-free method for C3 iodination using molecular iodine has also been reported, which likely proceeds through a radical intermediate. nih.gov

C5-Halogenation: For 8-substituted quinolines, a metal-free protocol has been established for remote C5–H halogenation. rsc.orgnih.gov This method uses inexpensive and atom-economical trihaloisocyanuric acids (TCCA for chlorination, TBCA for bromination) as the halogen source and can be performed at room temperature, open to the air. rsc.orgnih.gov The reaction shows excellent regioselectivity for a variety of 8-substituted quinolines, including those with alkoxy groups. rsc.orgnih.gov

For a compound like 7-Bromo-4-chloro-6-methoxyquinoline, the halogenation is on the benzene (B151609) ring portion of the scaffold. This is typically achieved not by halogenating the quinoline itself, but by starting with an aniline precursor that already contains the desired bromine atom at the correct position relative to the amine and methoxy (B1213986) groups. The chlorine at position 4 is usually introduced later in the synthesis by converting a 4-quinolone intermediate.

Introduction of the Methoxy Moiety at Position 6

The introduction of a methoxy group onto the quinoline scaffold, specifically at the C6 position, is most efficiently and commonly accomplished by incorporating it into the starting materials before the quinoline ring is formed.

The standard approach involves using a substituted aniline, in this case, an aniline bearing a methoxy group at the para-position (position 4). For the synthesis of this compound, the required starting material would be 3-Bromo-4-methoxyaniline . This aniline derivative contains the bromine and methoxy groups in the correct orientation to become the 7-bromo and 6-methoxy substituents, respectively, after cyclization into the quinoline ring system.

This "bottom-up" strategy is advantageous because it avoids the challenges of regioselective methoxylation on the quinoline core and ensures the final product has the desired substitution pattern. The synthesis of related compounds like 6-methoxyquinoline (B18371) derivatives often starts from p-anisidine (B42471) (4-methoxyaniline). nbinno.comnih.gov Similarly, the synthesis of the isomeric 6-bromo-4-chloro-7-methoxyquinoline (B1344619) begins with 4-bromo-3-methoxyaniline, confirming the principle of using a pre-substituted aniline.

Catalytic Approaches in the Synthesis of this compound Precursors and Analogues

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, reduce waste, and enable novel transformations. The synthesis of quinolines has benefited significantly from these advances.

Iron Catalysis: Iron(III) chloride has been used as an effective catalyst in a one-pot, three-component domino reaction between anilines, aldehydes, and nitroalkanes to produce a library of substituted quinolines in high yields. rsc.org This method is simple, efficient, and proceeds in ambient air. rsc.org

Copper Catalysis: An efficient copper-catalyzed intermolecular cascade cyclization has been developed for the direct synthesis of 2-substituted quinolines from aryl aldehydes, anilines, and acrylic acid. organic-chemistry.org This approach demonstrates excellent functional-group tolerance and high yields under aerobic conditions. organic-chemistry.org

Photocatalysis: Visible-light-mediated aerobic dehydrogenation using a nontoxic and inexpensive titanium dioxide catalyst offers an environmentally friendly method for synthesizing N-containing heterocycles, including a variety of substituted quinolines. organic-chemistry.org

Boron-Based Catalysis: A novel strategy involves the dearomative hydroboration of quinolines using phosphine-ligated borane (B79455) complexes. acs.org This allows for the regioselective introduction of boron at the 5,6- or 5,8-positions, which can then be further functionalized, providing a modular approach to complex quinoline derivatives. acs.org

These catalytic methods are primarily used to construct the main quinoline ring or to functionalize it in ways that could be applied to the synthesis of precursors for this compound.

Exploration of Novel Synthetic Protocols for this compound

While a specific, dedicated synthesis for this compound is not widely published in peer-reviewed journals, a highly plausible and practical route can be constructed based on well-established reactions used for analogous compounds. A likely protocol would be a multi-step sequence starting from a pre-functionalized aniline.

A potential synthetic pathway can be extrapolated from the synthesis of its isomer, 6-bromo-4-chloro-7-methoxyquinoline. guidechem.com The key steps would be:

Condensation: The synthesis would likely begin with the reaction of 3-Bromo-4-methoxyaniline with a three-carbon electrophile. A common choice is a derivative of malonic acid, such as diethyl ethoxymethylenemalonate (EMME), in a Gould-Jacobs type reaction. This step forms an enamine intermediate.

Thermal Cyclization: The intermediate is heated to a high temperature (often in a high-boiling solvent like diphenyl ether) to induce cyclization. This step forms the quinoline ring and results in a 4-hydroxyquinoline (B1666331) (or its tautomer, a 4-quinolone). The product at this stage would be 7-Bromo-6-methoxyquinolin-4-ol .

Chlorination: The final step is the conversion of the 4-hydroxyl group into a chloro group. This is a standard transformation typically achieved by treating the 4-quinolone with a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃), often at elevated temperatures. google.com This reaction yields the target compound, This compound . nih.gov

Table 2: Plausible Synthetic Protocol for this compound

| Step | Starting Material | Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | 3-Bromo-4-methoxyaniline | Diethyl ethoxymethylenemalonate (or similar) | Substituted enamine |

| 2 | Substituted enamine | Heat (e.g., in Diphenyl ether) | 7-Bromo-6-methoxyquinolin-4-ol |

Further exploration into novel protocols could involve mechanochemical synthesis, which uses mechanical force to drive reactions, often in the absence of a solvent, providing an environmentally benign alternative. researchgate.net

Chemical Transformations and Derivatization of 7 Bromo 4 Chloro 6 Methoxyquinoline

Nucleophilic Substitution Reactions at Halogenated Centers

The presence of two halogen atoms, chlorine at the C4 position and bromine at the C7 position, on the quinoline (B57606) scaffold of 7-Bromo-4-chloro-6-methoxyquinoline allows for selective nucleophilic substitution reactions. The chlorine atom at the C4 position is generally more susceptible to nucleophilic attack than the bromine atom at C7. This differential reactivity is a key feature in the strategic derivatization of this molecule.

Studies on related chloroquinolines have demonstrated that the C4-chloro group can be readily displaced by a variety of nucleophiles. mdpi.com For instance, reactions with amines, thiols, and alkoxides can be employed to introduce diverse functionalities at this position. The synthesis of 4-(arylamino) derivatives from corresponding 4-chloroquinolines is a well-established transformation. researchgate.net Similarly, hydrazination and azidation reactions provide pathways to introduce nitrogen-containing groups, which are valuable for further synthetic manipulations. mdpi.com

While direct comparative studies on the nucleophilic substitution of this compound are not extensively detailed in the provided results, the general principles of quinoline chemistry suggest that the C4-Cl bond is more activated towards nucleophilic attack due to the electronic influence of the ring nitrogen. This allows for a degree of regioselectivity in substitution reactions.

Coupling Reactions for the Elaboration of this compound

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and this compound is an excellent substrate for such transformations. mdpi.commdpi.com The presence of both a bromo and a chloro substituent allows for selective or sequential coupling reactions, further enhancing its synthetic utility.

The reactivity of aryl halides in palladium-catalyzed coupling reactions generally follows the order I > Br > Cl. This differential reactivity can be exploited for selective functionalization. For instance, a Suzuki-Miyaura coupling reaction, which pairs an organoboron compound with an organic halide, could potentially be directed to the more reactive C7-Br position under carefully controlled conditions, leaving the C4-Cl intact for subsequent transformations. mdpi.com

Other significant palladium-catalyzed reactions applicable to this scaffold include:

Heck Reaction: Coupling with alkenes. mdpi.com

Sonogashira Coupling: Reaction with terminal alkynes.

Buchwald-Hartwig Amination: Formation of C-N bonds with amines.

Stille Coupling: Reaction with organotin compounds. mdpi.com

Microwave-assisted palladium-catalyzed cross-coupling reactions have emerged as an efficient method for accelerating these transformations, often leading to higher yields and shorter reaction times. mdpi.com The application of these modern synthetic methods to this compound opens up vast possibilities for the rapid generation of diverse compound libraries.

Functional Group Modifications of the Methoxy (B1213986) Group

The methoxy group at the C6 position of this compound represents another site for chemical modification, primarily through demethylation. Cleavage of the methyl ether can be achieved using various reagents to yield the corresponding 6-hydroxyquinoline (B46185) derivative.

Common methods for demethylation of aryl methyl ethers include treatment with strong acids like hydrobromic acid or Lewis acids such as boron tribromide. Additionally, nucleophilic reagents like thiolates can also be effective for demethylation. nih.gov For instance, the use of a thiolate anion has been shown to selectively demethylate a dimethoxyquinoline derivative. nih.gov

The resulting hydroxyl group can then serve as a handle for further functionalization. It can be alkylated, acylated, or used in etherification reactions to introduce a wide range of substituents, thereby modifying the electronic and steric properties of the molecule. This versatility is crucial for tailoring the compound for specific applications.

Investigation of Quinoline Ring System Reactivity

The electron-donating methoxy group at C6 would tend to activate the benzene (B151609) ring portion towards electrophilic attack, while the halogen atoms are deactivating. The pyridine (B92270) ring is generally deactivated towards electrophilic substitution but can undergo nucleophilic attack, especially at the C2 and C4 positions, a reactivity pattern that is already exploited via the C4-chloro substituent.

Further derivatization of the quinoline core could involve reactions such as oxidation of the nitrogen to form an N-oxide, which can then be used to introduce substituents at the C2 position. The reactivity of the quinoline ring system in this specific compound is a complex interplay of the electronic effects of its various substituents.

Chemo- and Regioselective Derivatization Strategies

The synthetic utility of this compound is significantly enhanced by the potential for chemo- and regioselective derivatization. The differential reactivity of the two halogen atoms is the primary basis for such selective transformations.

As previously mentioned, palladium-catalyzed cross-coupling reactions can be selectively performed at the more reactive C7-bromo position. Following this initial derivatization, the C4-chloro position remains available for a subsequent nucleophilic substitution or a second, more forcing, cross-coupling reaction. This stepwise approach allows for the controlled and predictable introduction of different functional groups at specific positions.

An illustrative strategy could involve:

Selective Suzuki or Sonogashira coupling at C7: Utilizing the higher reactivity of the C-Br bond.

Nucleophilic substitution at C4: Introducing an amine, alkoxide, or other nucleophile at the C4 position of the now-derivatized quinoline.

Biological Activity Spectrum and Mechanistic Investigations of 7 Bromo 4 Chloro 6 Methoxyquinoline

Antimicrobial Activity Profile and Research

While the broader class of quinoline (B57606) derivatives is recognized for significant antimicrobial properties, specific research detailing the antimicrobial activity of 7-Bromo-4-chloro-6-methoxyquinoline is not extensively available in the reviewed literature. However, studies on closely related structures provide context for its potential. For instance, a series of new 4-((7-methoxyquinolin-4-yl) amino)-N-(substituted) benzenesulfonamides were synthesized from the precursor 4-chloro-7-methoxyquinoline (B1631688) and showed notable antimicrobial activity against various bacterial and fungal strains. nih.gov In these studies, the 4-chloro group serves as a reactive site for nucleophilic substitution to create a library of derivatives. nih.gov This suggests that this compound could also serve as a key intermediate for developing novel antimicrobial agents, although direct testing data on the parent compound is not specified.

Table 1: Antimicrobial Activity Data for this compound

| Microorganism | Activity Metric (e.g., MIC) | Result | Reference |

|---|---|---|---|

| Specific antimicrobial data for this compound is not available in the reviewed literature. |

Anticancer Activity and Cell Line Studies (In Vitro)

The anticancer potential of quinoline derivatives has been a subject of intense investigation. nih.gov These compounds can exert their effects through various mechanisms, including the inhibition of enzymes crucial for cancer cell proliferation. nih.gov

For the specific compound this compound, direct in-vitro studies on its anticancer activity against specific cell lines are not detailed in the available literature. Research has often focused on highly brominated quinolines or other derivatives. For example, a study on novel brominated methoxyquinolines reported significant antiproliferative activity against C6, HeLa, and HT29 cancer cell lines, though the exact structure of the title compound was not among those detailed. nih.gov The general findings indicate that the presence and position of bromo and methoxy (B1213986) groups on the quinoline ring are critical for cytotoxic activity. nih.gov

Table 2: In Vitro Anticancer Activity of this compound

| Cancer Cell Line | Activity Metric (e.g., IC50) | Result | Reference |

|---|---|---|---|

| Specific in vitro anticancer data for this compound is not available in the reviewed literature. |

Antiviral Potential and Related Research

The antiviral properties of quinoline derivatives, particularly those related to chloroquine (B1663885), have been explored, especially against viruses like influenza A and SARS-CoV-2. nih.gov Research into a series of 7-chloro-4-aminoquinoline derivatives demonstrated that functionalization of the quinoline core can lead to potent antiviral agents. nih.gov However, specific studies investigating the antiviral potential of this compound have not been identified in the reviewed scientific literature.

Table 3: Antiviral Research Findings for this compound

| Virus | Assay Type | Result | Reference |

|---|---|---|---|

| Specific antiviral data for this compound is not available in the reviewed literature. |

Target-Specific Enzyme Inhibition Studies

The mechanism of action for many quinoline-based compounds involves the inhibition of specific molecular targets like enzymes.

Analysis of Topoisomerase Inhibition

DNA topoisomerases are critical enzymes for DNA replication and repair, making them key targets for anticancer drugs. nih.gov Some brominated quinoline derivatives have been shown to act as inhibitors of human topoisomerase I. nih.gov In one study, two novel brominated quinolines demonstrated inhibitory activity against this enzyme, which was supported by molecular dynamics simulations showing significant binding energies. nih.gov While this highlights a potential mechanism for related compounds, direct evidence of this compound as a topoisomerase inhibitor is not present in the searched literature.

Investigation of Other Key Enzyme Targets (e.g., Kinases, Metabolic Enzymes)

Kinases are another major class of enzymes targeted in cancer therapy. Various quinazoline (B50416) and quinoline derivatives have been developed as potent kinase inhibitors, including those targeting the EGFR (epidermal growth factor receptor) and c-Met kinase. nih.govnih.gov The general mechanism often involves competitive binding at the ATP-binding site of the kinase. nih.gov Furthermore, some quinoline derivatives have been investigated for their potential to inhibit metabolic enzymes like cytochrome P450, which could have implications for drug metabolism. However, specific studies identifying this compound as an inhibitor of any particular kinase or metabolic enzyme are not available in the reviewed sources.

Molecular Interactions with DNA and Other Biomolecules

The biological activity of quinoline derivatives can stem from their direct interaction with biomolecules like DNA. The planar nature of the quinoline ring allows it to intercalate between the base pairs of the DNA double helix, while various substituents can interact with the grooves of the DNA. nih.gov Studies on related quinazoline derivatives have confirmed DNA intercalation and groove binding as possible mechanisms of action, which were investigated using techniques like molecular docking and DNA binding studies with calf thymus DNA. nih.gov Although it is plausible that this compound could interact with DNA due to its core structure, specific experimental studies to confirm and detail such interactions are not found in the available literature.

Elucidation of Biochemical Mechanisms of Action

The precise biochemical mechanisms through which this compound exerts its biological effects are a subject of ongoing research. However, studies on analogous quinoline structures provide insights into its potential modes of action. It is hypothesized that, like other quinoline derivatives, this compound may interact with various molecular targets, including enzymes and receptors, thereby modulating critical biological pathways.

For instance, some quinoline derivatives have been shown to exhibit inhibitory activity against specific enzymes that are crucial for the proliferation of pathogens or cancer cells. One such area of investigation for related compounds, like 7-bromo-4-chloro-6-methylquinoline, has been their potential to inhibit cytochrome P450 enzymes. This inhibition could have significant implications for drug metabolism and interactions within biological systems. While direct evidence for this compound is still forthcoming, these findings suggest a plausible avenue for its mechanistic action.

Furthermore, the general structure of quinolines, a fusion of a benzene (B151609) and pyridine (B92270) ring, allows for intercalation into DNA or interference with DNA replication processes in microbial or cancer cells. The presence of halogen (bromo and chloro) and methoxy substituents on the quinoline ring of this compound likely plays a crucial role in its binding affinity and specificity to these potential targets. However, detailed experimental data elucidating the specific enzymes inhibited or the precise nature of the interaction with cellular macromolecules by this compound remains to be definitively established.

Comparative Biological Efficacy with Structurally Related Quinoline Derivatives

The biological efficacy of a compound is often best understood when compared with its structural analogs. Such comparative studies help in identifying the pharmacophoric features responsible for its activity and guide the design of more potent derivatives. While direct comparative studies for this compound are limited, research on related 7-substituted 4-aminoquinolines provides valuable structure-activity relationship (SAR) data, particularly in the context of antimalarial activity.

A study examining the antiplasmodial activity of various 7-substituted 4-aminoquinolines against both chloroquine-susceptible and -resistant strains of Plasmodium falciparum revealed important trends. It was observed that 7-iodo- and 7-bromo-aminoquinolines were as active as the corresponding 7-chloro-aminoquinolines, with IC50 values in the range of 3-12 nM. nih.gov This suggests that a larger halogen at the 7-position does not diminish, and may even maintain, potent antimalarial activity.

In contrast, the study showed that 7-fluoro- and 7-trifluoromethyl-aminoquinolines were generally less active, particularly against resistant strains. nih.gov More significantly, most 7-methoxy-aminoquinolines were found to be largely inactive. nih.gov This highlights the critical role of the substituent at the 7-position in determining the antiplasmodial efficacy of quinoline derivatives.

The data from this comparative study underscores the potential of the 7-bromo substitution in maintaining high biological activity. While this study was conducted on 4-aminoquinolines, the findings provide a strong rationale for the investigation of this compound in various biological assays. The combination of a 7-bromo group with a 4-chloro and 6-methoxy substitution presents a unique chemical entity whose full biological potential is yet to be explored.

Below is an interactive data table summarizing the comparative antimalarial activity of various 7-substituted 4-aminoquinoline (B48711) derivatives, which provides context for the potential efficacy of this compound.

| 7-Substituent | Side Chain | Activity vs. Chloroquine-Susceptible P. falciparum (IC50 nM) | Activity vs. Chloroquine-Resistant P. falciparum (IC50 nM) | Reference |

| Bromo | -HN(CH2)2NEt2 | 3-12 | 3-12 | nih.gov |

| Bromo | -HN(CH2)3NEt2 | 3-12 | 3-12 | nih.gov |

| Bromo | -HNCHMeCH2NEt2 | 3-12 | 3-12 | nih.gov |

| Chloro | -HN(CH2)2NEt2 | 3-12 | 3-12 | nih.gov |

| Chloro | -HN(CH2)3NEt2 | 3-12 | 3-12 | nih.gov |

| Chloro | -HNCHMeCH2NEt2 | 3-12 | 3-12 | nih.gov |

| Fluoro | Various | 15-50 | 18-500 | nih.gov |

| Trifluoromethyl | Various | 15-50 | 18-500 | nih.gov |

| Methoxy | Various | 17-150 | 90-3000 | nih.gov |

Structure Activity Relationship Sar Studies of 7 Bromo 4 Chloro 6 Methoxyquinoline and Analogues

Systematic Analysis of Substituent Effects on Biological Activity

For instance, in the broader class of quinoline (B57606) compounds, substitutions at the 2, 4, 6, and 8 positions have been shown to be critical for their anticancer activities. The introduction of different functional groups can influence properties such as lipophilicity, electronic distribution, and the ability to form hydrogen bonds, all of which are crucial for target binding and cellular uptake. While specific systematic studies on a wide range of 7-Bromo-4-chloro-6-methoxyquinoline analogues are not extensively documented in publicly available literature, the principles of SAR allow for informed predictions based on related quinoline series.

Role of Halogen Atoms (Bromine and Chlorine) in Modulating Potency and Selectivity

The presence of halogen atoms, specifically bromine at the 7-position and chlorine at the 4-position, is a defining feature of the title compound. Halogens can influence a molecule's properties in several ways, including increasing lipophilicity, which can enhance membrane permeability, and acting as a hydrogen bond acceptor.

In various quinoline derivatives, the presence and nature of halogen substituents have been shown to be crucial for biological activity. For example, in a series of 5-chloro-2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole analogues, halogen substituents at the 5-position (fluoro, chloro, or bromo) were found to be essential for potent 5-HT6 receptor agonist properties. researchgate.net The introduction of bromine, in particular, has been shown to enhance the anticancer activity of some compounds by inducing mitochondrial apoptosis and activating key signaling pathways. bldpharm.com The chlorine atom at the 4-position of the quinoline ring is a common feature in many biologically active molecules, including the antimalarial drug chloroquine (B1663885), where it is known to be critical for activity.

The following table summarizes the anticancer activity of some bromo- and chloro-substituted compounds, illustrating the impact of halogenation on potency.

| Compound | Substituents | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|---|

| 4-bromo-4'-chloro pyrazoline analog of curcumin (B1669340) | Bromine, Chlorine | HeLa | 8.7 | nih.gov |

| Curcumin (parent compound) | - | HeLa | 42.4 | nih.gov |

Influence of the 6-Methoxy Group on Pharmacological Properties

The methoxy (B1213986) group (-OCH3) at the 6-position of the quinoline ring is another key determinant of the compound's pharmacological profile. This electron-donating group can influence the electronic properties of the aromatic system and can also participate in hydrogen bonding interactions with biological targets.

In studies of various quinoline derivatives, the presence of a methoxy group has been associated with a range of biological activities. For instance, some methoxy quinazolines have been identified as active anticancer compounds. nih.gov In a series of 6-methoxy-2-arylquinoline analogues designed as P-glycoprotein inhibitors, the methoxy group was found to be a key feature, with the oxygen atom acting as a hydrogen bond acceptor in the binding site of the protein. nih.gov The position of the methoxy group is also critical; for example, in a study of pyrimido[4,5-c]quinolin-1(2H)-ones, methoxy substitution was shown to play a crucial role in their anticancer activity. nih.gov

Positional Isomerism and its Impact on Biological Activity

Positional isomerism, where functional groups are located at different positions on the molecular scaffold, can have a profound impact on biological activity. This is because the spatial arrangement of these groups determines how a molecule fits into the binding site of a biological target.

Computational Approaches in SAR Elucidation

In modern drug discovery, computational methods play a vital role in understanding and predicting the biological activity of chemical compounds, thereby guiding the synthesis of more effective analogues.

Molecular Docking Simulations for Ligand-Target Binding

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a target protein. This allows for the visualization of interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. For this compound and its analogues, docking studies could be employed to understand their binding modes within the active sites of relevant cancer targets, such as kinases or other enzymes. researchgate.netnih.gov

For instance, in a study of 6-bromo quinazoline (B50416) derivatives, molecular docking revealed that the most potent compounds formed key hydrogen bonds and other important interactions with residues in the active site of the epidermal growth factor receptor (EGFR). nih.gov These computational insights provide a rational basis for the observed biological activities and can guide the design of new derivatives with improved binding affinity.

The table below shows examples of binding energies from molecular docking studies of quinoline derivatives with target proteins.

| Compound | Target Protein | Binding Energy (kcal/mol) | Reference |

|---|---|---|---|

| 6-bromo quinazoline derivative 8a | EGFR | -6.7 | nih.gov |

| 6-bromo quinazoline derivative 8c | EGFR | -5.3 | nih.gov |

| 4-bromo-4'-chloro pyrazoline analog of curcumin | IKK-β | -11.534 | nih.gov |

| Curcumin (parent compound) | IKK-β | -7.12 | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.netnih.gov By identifying key molecular descriptors that correlate with activity, QSAR models can be used to predict the potency of new, unsynthesized compounds.

For a series of analogues of this compound, a QSAR model could be developed to predict their anticancer activity. Descriptors such as molecular weight, logP (a measure of lipophilicity), and various electronic and topological indices would be calculated for each analogue and correlated with their experimentally determined biological activities. Such models can provide valuable insights into the structural requirements for optimal activity and can prioritize the synthesis of the most promising candidates. nih.gov For example, QSAR studies on quinoline derivatives have successfully identified key features that are important for their antimalarial and anticancer activities. nih.govresearchgate.net

Preclinical Research and Potential Biomedical Applications of 7 Bromo 4 Chloro 6 Methoxyquinoline

Application as Biochemical Probes in Cellular Systems

The quinoline (B57606) scaffold, a core component of 7-Bromo-4-chloro-6-methoxyquinoline, is recognized for its utility in the development of biochemical probes. These probes are instrumental in studying cellular systems and elucidating biological pathways. The specific mechanism of action for this compound as a biochemical probe would be contingent on its molecular target within a cell, which could include enzymes, receptors, or even DNA. By interacting with these targets, the compound can modulate their function, offering insights into complex biological processes.

The development of novel probes often involves computational modeling techniques like Density Functional Theory (DFT) to predict interaction sites. Spectroscopic methods such as NMR and mass spectrometry are crucial for characterizing these molecules and can help resolve structural ambiguities that might arise from solvent effects or impurities. Furthermore, X-ray crystallography provides definitive confirmation of the three-dimensional structure, which is vital for understanding how the probe interacts with its biological target.

Development as Lead Compounds for Therapeutic Development

The this compound core structure has served as a foundational scaffold for the development of lead compounds with potential therapeutic applications, particularly in the realms of anticancer and antiviral research.

Quinoline derivatives have demonstrated significant potential as anticancer agents by targeting key enzymes involved in cancer cell proliferation. For instance, certain quinazoline (B50416) compounds, which share a similar bicyclic heteroaromatic structure, have been developed as potent inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key player in tumor angiogenesis. researchgate.net The modification of the quinoline ring is a common strategy in the development of new therapeutic agents. nih.gov For example, derivatives of 7-chloro-4-aminoquinoline have been synthesized and evaluated for their anti-malarial and antiviral activities. nih.gov Some of these compounds showed promising effects against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum, as well as in vitro activity against influenza A virus and SARS-CoV-2. nih.gov

In the context of anticancer research, a novel series of pyrazoline substituted curcumin (B1669340) analogs were designed, with a 4-bromo-4'-chloro analog showing significantly enhanced cytotoxic activity against human cervical cancer cells (HeLa) compared to the parent compound, curcumin. nih.gov This analog demonstrated a fivefold improvement in potency. nih.gov Similarly, a series of 6-bromo-4(3H)-one derivatives were synthesized and showed potent anticancer activity against MCF-7 and SW480 cancer cell lines. nih.gov One particular compound from this series exhibited greater potency than the established drug Erlotinib against the MCF-7 cell line and showed selectivity for tumorigenic cells over non-tumorigenic cells. nih.gov

Furthermore, the development of 5-[1-hydroxy(or methoxy)-2-bromo(or chloro)ethyl]-2'-deoxyuridines and related halohydrin analogues has yielded compounds with both antiviral and cytotoxic activity. nih.gov Specifically, certain derivatives displayed in vitro antiviral activity against herpes simplex virus type 1 (HSV-1). nih.gov One compound, 5-(1-Hydroxy-2-bromo-2-(ethoxycarbonyl)-ethyl)-2'-deoxyuridine, was identified as the most active cytotoxic agent in an in vitro L1210 leukemia screen. nih.gov

Table 1: Anticancer and Antiviral Activities of this compound Analogs and Related Compounds

| Compound/Analog | Target/Application | Key Findings |

|---|---|---|

| 7-chloro-4-aminoquinoline derivatives | Anti-malarial, Antiviral | Promising effects against P. falciparum (chloroquine-sensitive and -resistant strains), Influenza A, and SARS-CoV-2 in vitro. nih.gov |

| 4-bromo-4'-chloro pyrazoline curcumin analog | Anticancer (HeLa cells) | Fivefold improvement in potency compared to curcumin. nih.gov |

| 6-bromo-4(3H)-one derivative (8a) | Anticancer (MCF-7, SW480 cells) | More potent than Erlotinib against MCF-7 cells; selective for tumorigenic cells. nih.gov |

| 5-(1-Hydroxy-2-bromo-2-(ethoxycarbonyl)-ethyl)-2'-deoxyuridine | Antiviral (HSV-1), Cytotoxic (L1210 leukemia) | Active against HSV-1 in vitro; most potent cytotoxic agent in its series. nih.gov |

Optimization Strategies for Enhanced Efficacy and Target Specificity

The optimization of lead compounds derived from the this compound scaffold is a critical step in drug discovery, aiming to enhance therapeutic efficacy and minimize off-target effects. A key strategy in this process is the exploration of structure-activity relationships (SAR). This involves synthesizing a series of analogs with systematic modifications to the parent structure and evaluating how these changes impact biological activity.

For instance, in the development of dual ErbB-1/ErbB-2 tyrosine kinase inhibitors, synthetic modifications to a 6-furanylquinazoline scaffold revealed that a 4-(3-fluorobenzyloxy)-3-haloanilino group provided the best enzyme potency and cellular selectivity. researchgate.net While changes to the 6-furanyl group had little effect on enzyme activity, they significantly impacted cellular efficacy. researchgate.net This highlights the importance of considering how structural modifications affect not only target binding but also cellular uptake and metabolism.

Another optimization strategy involves the use of directing groups to control the regioselectivity of chemical reactions, ensuring that substituents are added to the desired positions on the quinoline ring. Temperature control and precise stoichiometry of reagents are also crucial for minimizing the formation of unwanted side products during synthesis.

The substitution pattern on the quinoline ring plays a significant role in determining the biological activity of its derivatives. For example, in the development of antimalarial 4-aminoquinolines, it was found that a phenylether substituent at the 7-position, coupled with the ability to form an intramolecular hydrogen bond, conferred potent activity against multi-drug resistant P. falciparum. nih.gov Further studies on modifying both the quinoline ring and the basic side chain of 4-aminoquinolines demonstrated that intramolecular hydrogen bonding is crucial for potency against chloroquine-resistant strains. nih.gov

Computational methods are also invaluable in the optimization process. Molecular docking and molecular dynamics simulations can be used to predict how different analogs will bind to their target protein, helping to rationalize observed SAR and guide the design of new, more potent compounds. nih.gov For example, in the study of 6-bromo-4(3H)-one derivatives as anticancer agents, molecular docking was used to investigate the binding affinity of the compounds against the epidermal growth factor receptor (EGFR). nih.gov

Advanced Analytical and Biophysical Characterization for Mechanistic Insights

Spectroscopic Methods in Structural Elucidation and Reaction Monitoring (e.g., NMR, IR)

Spectroscopic techniques are fundamental tools for confirming the identity and purity of a synthesized compound and for monitoring the progress of chemical reactions. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, in particular, provide detailed information about a molecule's atomic framework and functional groups.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies, which correspond to the vibrations of chemical bonds. For 7-Bromo-4-chloro-6-methoxyquinoline, an IR spectrum would be expected to show characteristic peaks for C-O (ether), C-Cl, C-Br, and aromatic C=C and C-N bonds. This information is crucial for confirming the presence of the key methoxy (B1213986) group and the halogen substituents on the quinoline (B57606) core. In a study of a different, more complex bromo-chloro functionalized molecule, IR spectroscopy was used to identify key functional groups, such as a strong absorption confirming a C-Cl group and another for a C-Br bond.

Table 1: Representative Spectroscopic Data for a Related Brominated Quinolone Structure This table illustrates the type of data obtained from spectroscopic methods for a related class of compounds, as specific data for this compound is not publicly documented.

| Technique | Observation | Interpretation | Reference |

| ¹H NMR | Two aromatic doublet signals with meta coupling (⁴J = 2.4 Hz) | Confirmed the substitution of bromine atoms at the C-5 and C-7 positions of a quinoline ring. | |

| IR | Strong absorption at 576 cm⁻¹ | Confirms the presence of a C-Br bond. | |

| IR | Stretching absorption at 738 cm⁻¹ | Confirms the presence of a C-Cl bond. |

X-ray Crystallography for Ligand-Protein Complex Analysis

To understand how a compound exerts a biological effect, it is essential to visualize its interaction with its protein target at an atomic level. X-ray crystallography is the gold standard for this purpose. This technique can reveal the precise three-dimensional structure of a protein-ligand complex, showing the specific amino acid residues involved in binding, the orientation of the ligand in the active site, and any conformational changes in the protein upon binding.

Currently, there are no publicly available crystal structures of this compound in complex with a biological target. However, if such a study were conducted, the process would involve co-crystallizing the compound with its target protein or soaking the compound into pre-existing protein crystals. The resulting electron density map would allow researchers to model the binding mode, identifying key interactions such as hydrogen bonds, hydrophobic interactions, and halogen bonds, which are increasingly recognized as important in drug design. This structural information is invaluable for structure-based drug design, enabling chemists to rationally design more potent and selective derivatives.

Biochemical Assays for Direct Target Engagement Studies

Before investing in more complex structural and biophysical studies, it is crucial to confirm that a compound directly interacts with its intended biological target. Biochemical assays are designed to measure this engagement, typically by quantifying the compound's effect on the protein's function. For example, if the target is an enzyme, an assay would measure the compound's ability to inhibit the enzyme's catalytic activity, often resulting in an IC₅₀ value (the concentration of the compound required to inhibit 50% of the enzyme's activity).

While the specific biological targets for this compound are not defined in the available literature, related compounds have been studied extensively. For instance, various novel brominated methoxyquinolines have been assessed for their antiproliferative activity against cancer cell lines and their ability to inhibit human topoisomerase I. Another related heterocyclic fragment, 7-bromo-4-chloro-1H-indazol-3-amine, is a key intermediate in the synthesis of Lenacapavir, a potent inhibitor of the HIV-1 capsid. These examples highlight the types of biochemical assays that would be employed to discover and validate the biological activity of this compound.

Table 2: Example of Biochemical Assay Data for a Related Bromo-Chloro Analog This table illustrates the type of data obtained from biochemical assays. The data shown is for a pyrazoline analog of curcumin (B1669340), not this compound, but serves as a relevant example.

| Compound Class | Assay Type | Target | Result (IC₅₀) | Reference |

| Bromo-chloro substituted pyrazoline | Cytotoxicity Assay (MTT) | HeLa (cervical cancer) cells | 8.7 µg/mL |

Future Directions and Scholarly Outlook in 7 Bromo 4 Chloro 6 Methoxyquinoline Research

Innovation in Synthetic Strategies and Scalability

The synthesis of quinoline (B57606) derivatives has been a subject of considerable interest for many years. While classical methods like the Skraup, Doebner-von Miller, and Friedländer syntheses exist, they often require harsh conditions and can result in low yields. tandfonline.comnih.gov Future research will likely focus on developing more efficient, scalable, and environmentally friendly synthetic routes to 7-Bromo-4-chloro-6-methoxyquinoline and its analogues.

Innovations in synthetic methodologies are moving towards greener approaches, utilizing techniques such as microwave irradiation and ionic liquid media to improve reaction efficiency. nih.gov Metal-catalyzed heteroannulation reactions are also gaining traction as they allow for the construction of the quinoline ring in a single step under mild conditions. acs.org For instance, copper- and palladium-catalyzed cyclodehydration of 1-(2-aminoaryl)-2-yn-1-ols presents a practical route to substituted quinolines. acs.org Another promising area is the electrophilic cyclization of N-(2-alkynyl)anilines, which can produce a variety of substituted quinolines under mild conditions. nih.gov

A key challenge in synthesizing specific quinoline derivatives is achieving the desired substitution pattern with high regioselectivity. nih.govnih.gov Future synthetic strategies will need to address this challenge to enable the efficient and large-scale production of this compound, which is crucial for extensive biological evaluation and potential commercialization.

Table 1: Comparison of Traditional and Modern Quinoline Synthesis Methods

| Method | Description | Advantages | Disadvantages |

| Skraup Synthesis | Reaction of aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent. nih.gov | Readily available starting materials. | Harsh reaction conditions, low yields for some derivatives. nih.gov |

| Doebner-von Miller Reaction | Reaction of an α,β-unsaturated carbonyl compound with an aniline in the presence of an acid catalyst. nih.gov | Versatile for various substitutions. | Can produce byproducts, harsh conditions. nih.gov |

| Friedländer Synthesis | Condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. | Good for specific substitution patterns. | Limited availability of starting materials. |

| Metal-Catalyzed Cyclization | Use of transition metals like copper or palladium to catalyze ring formation. acs.org | Mild reaction conditions, high regioselectivity, one-pot synthesis. acs.org | Catalyst cost and removal can be a concern. |

| Microwave-Assisted Synthesis | Utilizes microwave energy to accelerate the reaction. nih.gov | Reduced reaction times, improved yields. nih.gov | Requires specialized equipment. |

Exploration of Novel Biological Targets and Therapeutic Areas

Quinoline-based compounds have demonstrated a wide spectrum of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties. acs.orgarabjchem.orgnih.gov The specific substitutions on the quinoline ring of this compound—a bromine atom at position 7, a chlorine atom at position 4, and a methoxy (B1213986) group at position 6—are expected to influence its biological activity. For instance, halogen atoms can enhance the bioactivity of quinolines, and a methoxy group at position 7 has been associated with improved antitumor activity. nih.govorientjchem.org

Future research should focus on identifying and validating the specific molecular targets of this compound. Kinases are a particularly promising target class, as numerous quinoline-based kinase inhibitors have been developed for cancer therapy. tandfonline.comnih.gov Other potential targets include topoisomerases and enzymes involved in parasitic or microbial pathways. tandfonline.comrsc.org

The exploration of novel therapeutic areas for this compound is also warranted. Beyond cancer, conditions such as multidrug-resistant bacterial infections and parasitic diseases like malaria and leishmaniasis are areas where quinoline derivatives have shown promise. nih.govnih.govnih.gov The unique substitution pattern of this compound may confer activity against novel or challenging biological targets.

Integration of High-Throughput Screening and Computational Drug Discovery

The rapid advancements in high-throughput screening (HTS) and computational drug discovery offer powerful tools to accelerate the investigation of this compound. ijprajournal.comyoutube.com HTS allows for the rapid screening of large compound libraries against various biological targets, enabling the identification of initial hits and the elucidation of the compound's mechanism of action. nih.govyoutube.com

Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, can be employed to predict the binding affinity of this compound to different protein targets and to design new derivatives with improved potency and selectivity. nih.govnih.govbenthamdirect.com These in silico approaches can help prioritize experimental studies and guide the optimization of the lead compound. ijprajournal.com For example, computational models can predict the pharmacokinetic properties (ADME - absorption, distribution, metabolism, and excretion) and potential toxicity of new quinoline derivatives, saving time and resources in the drug development process. ijprajournal.comnih.gov

The integration of HTS and computational modeling can create a synergistic workflow for the efficient evaluation and optimization of this compound and its analogues.

Table 2: Computational Tools in Quinoline Drug Discovery

| Tool/Method | Application | Potential for this compound Research |

| Molecular Docking | Predicts the binding orientation and affinity of a ligand to a protein target. benthamdirect.com | Identify potential protein targets and predict binding modes. |

| QSAR | Relates the chemical structure of compounds to their biological activity. nih.gov | Develop models to predict the activity of new derivatives. |

| Pharmacophore Modeling | Identifies the essential 3D features of a ligand required for biological activity. | Design new compounds with improved activity based on a validated pharmacophore. |

| ADMET Prediction | Predicts the absorption, distribution, metabolism, excretion, and toxicity of a compound. ijprajournal.com | Assess the drug-likeness of new derivatives early in the discovery process. |

Addressing Challenges in Translational Research for Quinoline Scaffolds

Despite the therapeutic potential of quinoline-based compounds, several challenges can hinder their translation from preclinical findings to clinical applications. vicihealthsciences.com These challenges include issues with bioavailability, metabolic stability, and potential off-target effects. vicihealthsciences.com For this compound, a thorough investigation of its pharmacokinetic and toxicological profile will be crucial for its further development.

One of the significant hurdles in cancer therapy is the development of multidrug resistance (MDR). nih.govmdpi.com Some quinoline derivatives have been investigated as agents to overcome MDR. nih.gov Future studies could explore whether this compound or its derivatives can inhibit P-glycoprotein or other ABC transporters involved in drug efflux, potentially resensitizing resistant cancer cells to chemotherapy. mdpi.com

Furthermore, the design of clinical trials for quinoline-based drugs requires careful consideration of patient selection, dosing schedules, and potential drug-drug interactions. vicihealthsciences.com A cross-functional team of experts in chemistry, biology, pharmacology, and clinical medicine is essential to navigate the complexities of drug development and increase the likelihood of successful translation. vicihealthsciences.com

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 7-Bromo-4-chloro-6-methoxyquinoline, and how are intermediates characterized?

- Methodology :

- Bromination : Start with a 4-chloro-6-methoxyquinoline precursor. Use brominating agents like N-bromosuccinimide (NBS) in anhydrous dichloromethane under inert conditions to introduce bromine at the 7-position. Monitor reaction progress via TLC and confirm regioselectivity using H NMR .

- Halogenation Control : Optimize temperature (e.g., 0°C to room temperature) to minimize di-substitution. Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient).

- Characterization : Use high-resolution mass spectrometry (HRMS) and C NMR to confirm molecular weight and carbon environments. X-ray crystallography (using SHELX software) resolves ambiguities in substitution patterns .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Key Methods :

- NMR : H and C NMR identify substituent positions (e.g., methoxy at C6, bromine at C7). Coupling constants in H NMR distinguish adjacent protons on the quinoline ring.

- IR Spectroscopy : Confirm functional groups (e.g., C-Cl stretch at ~600 cm, C-Br at ~500 cm).

- UV-Vis : Analyze π→π* transitions for electronic properties relevant to photochemical applications.

- Elemental Analysis : Validate purity (>95%) and stoichiometry .

Q. What reaction conditions favor nucleophilic substitution at the 4-chloro position?

- Optimization :

- Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity.

- Catalyst : Use PdCl(dppf) for Suzuki-Miyaura cross-couplings with aryl boronic acids, achieving yields >80% in dioxane at 80°C .

- Base : KPO improves coupling efficiency by deprotonating intermediates.

Advanced Research Questions

Q. How can cross-coupling reactions at the 7-bromo position be optimized for diverse substituent introduction?

- Strategies :

- Catalyst Screening : Test Pd catalysts (e.g., [PdCl(dcpf)]) for stability and activity. Higher electron density ligands (e.g., dcpf) accelerate oxidative addition of bromine .

- Solvent Effects : Compare dioxane vs. THF; dioxane reduces side reactions (e.g., debromination) due to higher boiling point.

- Substrate Scope : Evaluate steric hindrance from methoxy groups using bulkier boronic acids (e.g., 2-naphthyl).

- Table 1 : Optimization of Suzuki-Miyaura Coupling Conditions

| Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| PdCl(dcpf) | Dioxane | 80 | 85 | |

| Pd(PPh) | THF | 60 | 72 |

Q. How do contradictory reports on biological activity of halogenated quinolines arise, and how can they be resolved?

- Analysis :

- Structural Variants : Minor substituent changes (e.g., fluorine at C6 vs. methoxy) drastically alter bioavailability. Compare IC values against kinase targets using assays with standardized protocols .

- Solubility Factors : Use logP calculations (e.g., ACD/Labs) to correlate hydrophobicity with cell permeability discrepancies.

- Data Reproducibility : Validate conflicting studies via independent synthesis and bioassays. For example, antimicrobial activity may vary due to impurity profiles (>98% purity required) .

Q. What computational methods predict regioselectivity in electrophilic aromatic substitution (EAS) reactions of this compound?

- Approaches :

- DFT Calculations : Use Gaussian09 to model charge distribution (Mulliken charges) and identify electron-rich positions (e.g., C5 for nitration).

- Molecular Orbital Analysis : HOMO-LUMO gaps predict reactivity toward electrophiles. Methoxy groups activate the quinoline ring at ortho/para positions .

- MD Simulations : Simulate solvent effects (e.g., acetonitrile vs. DCM) on transition-state stabilization using GROMACS.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.